The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid typically involves several key steps:
The molecular structure of 2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid can be described as follows:
The compound can participate in various chemical reactions:
The mechanism of action for 2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid primarily involves its role as an intermediate in peptide synthesis:
The physical and chemical properties of 2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid include:
The applications of 2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid are diverse:
The systematic IUPAC name 2-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid precisely defines the core structure, indicating the tert-butoxycarbonyl (Boc) protected amine at the C2 position of a 2-phenylpropanoic acid backbone. This nomenclature follows the carboxylic acid as the principal functional group, with the Boc-protected amino group and phenyl substituent both attached to the chiral C2 carbon. The compound's molecular formula is C₁₄H₁₉NO₄, corresponding to a molecular weight of 265.31 g/mol [3] [8].
Stereochemically, the C2 carbon constitutes a stereogenic center whose configuration critically determines the compound's spatial orientation and chiral interactions. The presence of four distinct substituents (carboxyl, amino-Boc, phenyl, and methyl) creates two enantiomeric forms:
The racemic mixture (R,S)-2-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (CAS: 4530-18-1) is commercially designated as Boc-DL-Phe-OH or Boc-α-methyl-phenylglycine [3] [8]. This stereochemical versatility enables chemists to select specific enantiomers to match the chiral requirements of target molecules, particularly in pharmaceutical synthesis where enantiopurity dictates biological activity. The quaternary carbon center (bearing four carbon substituents) enhances configurational stability against racemization during synthetic manipulations—a significant advantage over secondary α-amino acid derivatives prone to epimerization.
Table 1: Systematic Nomenclature and Stereochemical Variants of 2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic Acid
Chemical Name | CAS Registry Number | Molecular Weight (g/mol) | Stereochemistry |
---|---|---|---|
2-{[(tert-Butoxy)carbonyl]amino}-2-phenylpropanoic acid | 4530-18-1 | 265.31 | Racemic (DL) |
(R)-2-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | 365442-14-4 | 265.30 | R-enantiomer |
(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | 802541-88-4 | 265.30 | S-enantiomer |
Boc-α-methyl-phenylglycine | 4530-18-1 | 265.31 | Common name for racemate |
The strategic incorporation of protecting groups in amino acid chemistry emerged as a cornerstone of peptide synthesis in the early 20th century. Initial methodologies relied on the carbobenzyloxy (Cbz) group, introduced by Bergmann and Zervas in 1932, which provided amine protection but required harsh hydrogenolysis for removal. This limitation spurred innovation toward orthogonal protection strategies. The breakthrough arrived in the late 1950s with the introduction of the tert-butoxycarbonyl (Boc) group by Carpino and McKay, which offered superior compatibility with diverse reaction conditions due to its acid-labile deprotection mechanism. Unlike Cbz, Boc could be selectively removed under mildly acidic conditions (e.g., trifluoroacetic acid) without affecting other common protecting groups, enabling complex multi-step syntheses of peptides and alkaloids [9] [10].
The development of 2-substituted Boc-amino acids represented a significant advancement beyond proteinogenic amino acid protection. The synthesis of Boc-α-methyl-phenylglycine derivatives addressed the need for conformationally constrained analogs resistant to enzymatic degradation. Early synthetic routes involved direct Boc protection of racemic α-methylphenylglycine using di-tert-butyl dicarbonate [(Boc)₂O], but these methods suffered from low enantioselectivity. The evolution of asymmetric synthesis techniques in the 1980s–1990s, including enzymatic resolutions and chiral auxiliary approaches, enabled efficient production of enantiopure forms. For example, Martín et al. demonstrated the utility of enantiopure allyl alcohols as precursors for stereoselective synthesis of N-Boc-α,α-disubstituted amino acids, achieving high enantiomeric excess through Walden inversion strategies [7] [9]. Modern catalytic asymmetric hydrogenation methods further streamlined access to these building blocks, with rhodium-BINAP complexes achieving >99% ee in specific substrates. The commercial availability of both enantiomers (≥95-98% purity) today underscores the maturation of these synthetic technologies [6] [7].
Table 2: Historical Milestones in Protected α,α-Disubstituted Amino Acid Development
Time Period | Key Development | Impact on Boc-Protected Derivatives |
---|---|---|
1930s | Carbobenzyloxy (Cbz) group introduction | Enabled first reversible amine protection; harsh deprotection |
1957 | Boc group developed by Carpino & McKay | Acid-labile protection compatible with diverse synthesis |
1970–1980 | Solid-phase peptide synthesis expansion | Increased demand for Boc-protected non-standard amino acids |
1985–1995 | Chiral auxiliaries (e.g., Evans oxazolidinones) | Enabled asymmetric synthesis of quaternary Boc-amino acids |
1995–Present | Catalytic asymmetric hydrogenation methods | Efficient production of enantiopure Boc-α-methyl-phenylglycine |
The structural and stereochemical attributes of 2-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid establish it as a privileged chiral building block across multiple synthetic domains. Its quaternary stereocenter provides a rigid template for inducing asymmetry in target molecules, while the Boc group ensures chemoselective manipulation of the carboxyl group without competitive reactions at the nitrogen. In peptide mimetic design, it serves as a phenylalanine analog where the α-methyl group restricts backbone torsion angles (ϕ/ψ), enforcing specific secondary structures and enhancing proteolytic stability. This property is exploited in developing bioactive peptides with improved pharmacokinetics, particularly for enzyme inhibitors targeting proteases or protein-protein interactions [7] [10].
The compound's versatility extends to transition-metal-catalyzed reactions, where the enolizable α-proton is absent due to quaternary substitution, preventing racemization during coupling steps. A notable application involves its conversion to chiral triflate esters for stereospecific nucleophilic displacement. Matulevičiūtė et al. demonstrated this strategy by transforming enantiopure hydroxy acid precursors into triflates, which underwent SN2 reactions with Boc-protected aminopiperidines at -50°C with inversion of configuration, yielding novel peptidomimetics in 74–84% yield and >96% ee [9] [10]. This methodology facilitates the synthesis of conformationally restricted dipeptides incorporating cyclic amines, valuable for probing biological recognition motifs.
Additionally, the compound functions as a precursor for stereoselective alkylations at the carbonyl carbon. Enolate formation with strong bases (e.g., LDA) followed by electrophilic quenching introduces diverse substituents while preserving stereochemical integrity. This approach enables the synthesis of non-natural amino acids bearing branched alkyl chains or functionalized aromatic groups. In medicinal chemistry applications, these derivatives serve as key intermediates for pharmacologically active compounds, including protease inhibitors and receptor antagonists where the quaternary center sterically modulates target engagement. For example, Sherer and Brugger employed analogous Boc-protected α-amino acid triflates to synthesize polycyclic Toll-like receptor (TLR) antagonists, highlighting the therapeutic relevance of these chiral synthons [7] [10].
Table 3: Synthetic Applications of 2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic Acid in Organic Synthesis
Application Domain | Reaction Type | Synthetic Utility |
---|---|---|
Peptide mimetic design | Amide coupling (e.g., EDC/HOBt) | Incorporates quaternary center into peptide backbones |
Nucleophilic displacement | Triflate-mediated SN2 reaction | Enables C–N bond formation with stereoinversion (74–84% yield) |
Enolate alkylation | Diastereoselective electrophilic quench | Introduces diverse side chains at α-position |
Orthogonal deprotection | Acidolysis (TFA or HCl) | Selective Boc removal in multi-protected systems |
Transition-metal catalysis | Suzuki-Miyaura cross-coupling | Functionalizes aryl ring without epimerization risk |
Concluding Remarks
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4